Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)

Catalog No.
S1899018
CAS No.
35789-03-8
M.F
C18H54GdN3Si6
M. Wt
638.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)

CAS Number

35789-03-8

Product Name

Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)

IUPAC Name

bis(trimethylsilyl)azanide;gadolinium(3+)

Molecular Formula

C18H54GdN3Si6

Molecular Weight

638.4 g/mol

InChI

InChI=1S/3C6H18NSi2.Gd/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3

InChI Key

LFWPRLGQJJEPDP-UHFFFAOYSA-N

SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Gd+3]

Canonical SMILES

C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Gd+3]

Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III), also known as Gadolinium tris[bis(trimethylsilyl)amide], is a rare earth metal complex that finds application in many asymmetric catalysis reactions []. Asymmetry, in this context, refers to the formation of one enantiomer (mirror image molecule) in greater quantity than the other. This characteristic makes tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) a valuable tool for the synthesis of chiral molecules, which are crucial components in pharmaceuticals and other advanced materials [].

The exact mechanism by which tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III) functions as a catalyst is still under investigation. However, it is believed that the gadolinium center along with the attached ligands (N(Si(CH3)3)2) create a Lewis acidic environment that activates substrates and facilitates stereoselective bond formation []. In simpler terms, the catalyst helps guide the reaction towards the formation of a specific 3D arrangement of atoms in the product molecule.

Molecular Structure Analysis

Gd(TAS) adopts a distorted trigonal prism geometry []. The gadolinium(III) ion sits at the center, surrounded by the three nitrogen atoms from the TAS ligands. The bulky trimethylsilyl groups create a steric environment around the metal center, influencing its reactivity in catalysis.


Chemical Reactions Analysis

Synthesis:

Gd(TAS) can be synthesized by reacting gadolinium chloride (GdCl3) with lithium tris(trimethylsilyl)amide (Li[N(Si(CH3)3)2]) in an organic solvent like diethyl ether (Et2O) under inert atmosphere. The reaction can be represented by the following equation []:

GdCl3 + 3Li[N(Si(CH3)3)2] → Gd[N(Si(CH3)3)2]3 + 3LiCl

Relevant Reactions:

Gd(TAS) is primarily valued for its role as a Lewis acid catalyst in various asymmetric reactions. Due to the steric bulk of the TAS ligands, Gd(TAS) exhibits high enantioselectivity, meaning it can selectively produce one enantiomer (mirror image) of a product molecule over the other. Specific examples of reactions involving Gd(TAS) are constantly evolving in research, but some documented applications include Diels-Alder cycloadditions and Friedel-Crafts alkylations [].

Physical and Chemical Properties

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H261 (100%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2023-08-16

Explore Compound Types